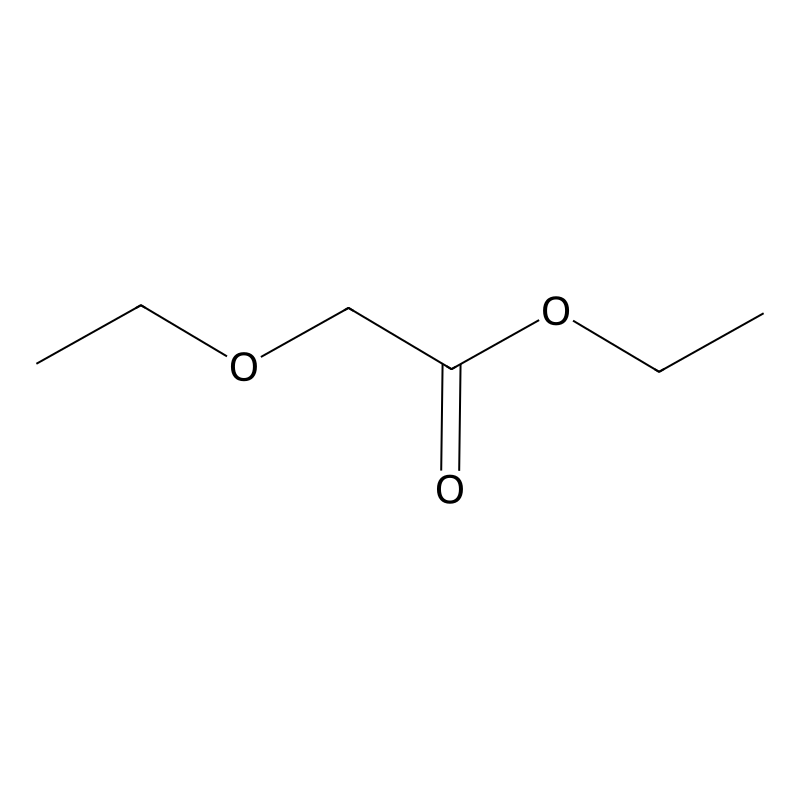Ethyl ethoxyacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent
Ethyl ethoxyacetate is a good solvent for a variety of organic compounds, including:
This makes it useful in various research fields, such as:
- Polymer chemistry: Studying the properties of polymers and their interactions with other molecules.
- Food science: Extracting and analyzing components of food products.
- Material science: Developing and testing new materials.
Organic synthesis
Ethyl ethoxyacetate can be used as a starting material for the synthesis of other organic compounds. For example, it can be reacted with:
These reactions are valuable tools in organic synthesis, allowing researchers to create complex molecules from simpler ones.
Other research applications
Ethyl ethoxyacetate is also used in other areas of scientific research, such as:
Ethyl ethoxyacetate is an organic compound with the chemical formula C₆H₁₂O₃. It is classified as an ester and is known for its colorless liquid form and sweet odor. Ethyl ethoxyacetate is primarily utilized as a solvent in various industrial applications due to its favorable properties, including volatility and low toxicity. This compound is synthesized from ethyl alcohol and ethoxyacetic acid, and it plays a significant role in the formulation of coatings, adhesives, and other chemical products .
Ethyl ethoxyacetate is classified as a flammable liquid with a flash point of 41 °C [6]. It can irritate the skin and eyes upon contact. Inhalation of vapors may cause respiratory irritation. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [6].
Data:
- Flash Point: 41 °C [6]
Safety Precautions:
- Wear gloves, safety glasses, and a lab coat when handling.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Dispose of waste according to local regulations.
Please note
The information provided is based on scientific research and should not be taken as a substitute for proper safety training and protocols. Always consult the Safety Data Sheet (SDS) for the specific product before handling ethyl ethoxyacetate.
Cited Sources
- PubChem. National Library of Medicine.
- Sigma-Aldrich. Ethyl ethoxyacetate 98%.
- Boyden, S. B. (1948). The Hydrolysis of Ethyl Ethoxyacetate. The Journal of Physical Chemistry, 52(1), 48-57.
- Furnas, C. C. (1956). Rogers' Rogers' Inorganic Chemistry (Vol. 1). D. Van Nostrand Company.
- Fisher Scientific. Ethyl ethoxyacetate, 98%.
- Hydrolysis: Ethyl ethoxyacetate can hydrolyze in the presence of water to yield ethoxyacetic acid and ethanol. This reaction can be catalyzed by either acids or bases:
- Transesterification: It can react with alcohols to form new esters, which is a common method for modifying ester properties.
- Claisen Condensation: In the presence of strong bases, ethyl ethoxyacetate can undergo Claisen condensation to produce β-keto esters .
Ethyl ethoxyacetate can be synthesized through several methods:
- Esterification: The most common method involves the Fischer esterification reaction between ethyl alcohol and ethoxyacetic acid:
- Transesterification: This method involves reacting another ester with ethanol under basic conditions.
- Direct Alkylation: Ethylene oxide can be reacted with acetic acid in the presence of a suitable catalyst to yield ethyl ethoxyacetate .
Ethyl ethoxyacetate finds extensive applications across various industries:
- Solvent: It is widely used as a solvent in paints, coatings, adhesives, and inks due to its ability to dissolve a variety of substances.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals.
- Pharmaceuticals: Utilized in drug formulations for its solvent properties.
Studies on the interactions of ethyl ethoxyacetate with biological systems suggest that while it has low toxicity, prolonged exposure may lead to adverse effects. Research indicates that it can interact with metabolic pathways in the liver, potentially leading to the formation of reactive metabolites that could pose health risks under certain conditions .
Several compounds share structural similarities with ethyl ethoxyacetate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethyl acetate | C₄H₈O₂ | Common solvent; used in food flavoring; lower boiling point than ethyl ethoxyacetate. |
| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | Used as a solvent; similar applications but higher toxicity. |
| Ethoxyacetic acid | C₄H₈O₃ | Precursor to various esters; more polar than ethyl ethoxyacetate. |
Uniqueness: Ethyl ethoxyacetate is distinguished by its specific balance of volatility and solvent power, making it particularly useful in coatings and formulations where a moderate evaporation rate is desired .
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








